molecular formula C17H18N2O5 B12979814 rel-(R)-Ethyl 2-amino-4-((S)-1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate

rel-(R)-Ethyl 2-amino-4-((S)-1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate

Cat. No.: B12979814
M. Wt: 330.33 g/mol
InChI Key: WTICPMGJMIXVNO-YPMHNXCESA-N
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Description

rel-®-Ethyl 2-amino-4-((S)-1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate: is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-®-Ethyl 2-amino-4-((S)-1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with salicylaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as piperidine, and solvents like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

rel-®-Ethyl 2-amino-4-((S)-1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the cyano group to an amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromenes, amines, and oxo derivatives, which can be further utilized in different applications .

Scientific Research Applications

rel-®-Ethyl 2-amino-4-((S)-1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of rel-®-Ethyl 2-amino-4-((S)-1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved often include signal transduction mechanisms, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-arylquinoline-3-carbonitriles: Known for their corrosion inhibition properties.

    2-amino-4,6-dimethylpyrimidine derivatives: Used in non-linear optical applications.

    2-amino-4,6-dihydroxypyrimidinium hexafluorosilicate: Investigated for anticaries activity .

Uniqueness

rel-®-Ethyl 2-amino-4-((S)-1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity.

Properties

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

ethyl (4R)-2-amino-4-[(1S)-1-cyano-2-ethoxy-2-oxoethyl]-4H-chromene-3-carboxylate

InChI

InChI=1S/C17H18N2O5/c1-3-22-16(20)11(9-18)13-10-7-5-6-8-12(10)24-15(19)14(13)17(21)23-4-2/h5-8,11,13H,3-4,19H2,1-2H3/t11-,13+/m1/s1

InChI Key

WTICPMGJMIXVNO-YPMHNXCESA-N

Isomeric SMILES

CCOC(=O)C1=C(OC2=CC=CC=C2[C@H]1[C@@H](C#N)C(=O)OCC)N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC=CC=C2C1C(C#N)C(=O)OCC)N

Origin of Product

United States

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